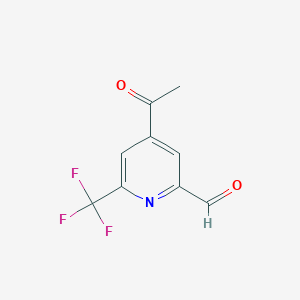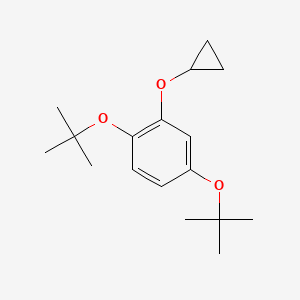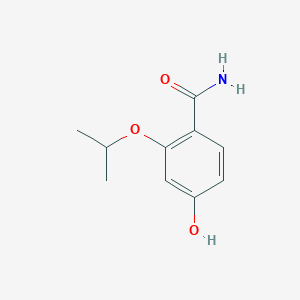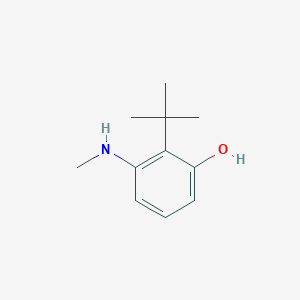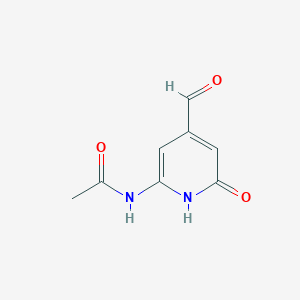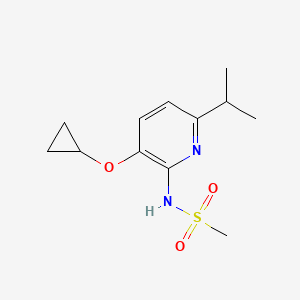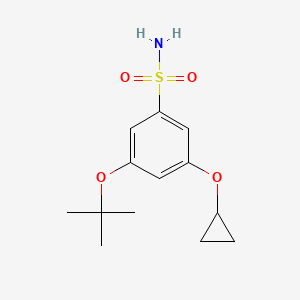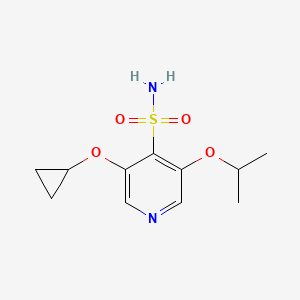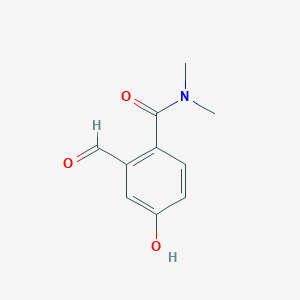
3-Tert-butyl-4-cyclopropoxy-2-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Tert-butyl-4-cyclopropoxy-2-fluoropyridine is a chemical compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol . It is a pyridine derivative, characterized by the presence of a tert-butyl group at the 3-position, a cyclopropoxy group at the 4-position, and a fluorine atom at the 2-position of the pyridine ring . This compound is primarily used in research and development settings and is not intended for human use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-4-cyclopropoxy-2-fluoropyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced at the 3-position of the pyridine ring using tert-butyl halides under basic conditions.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced at the 4-position through a nucleophilic substitution reaction using cyclopropyl halides.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 2-position using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
3-Tert-butyl-4-cyclopropoxy-2-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with nucleophiles replacing the fluorine atom.
科学的研究の応用
3-Tert-butyl-4-cyclopropoxy-2-fluoropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Tert-butyl-4-cyclopropoxy-2-fluoropyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
4-Tert-butyl-3-cyclopropoxy-2-fluoropyridine: A structural isomer with the tert-butyl and cyclopropoxy groups at different positions.
2-Fluoropyridine: A simpler pyridine derivative with only a fluorine atom at the 2-position.
Uniqueness
3-Tert-butyl-4-cyclopropoxy-2-fluoropyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and development, particularly in the synthesis of novel compounds and the exploration of new chemical reactions.
特性
分子式 |
C12H16FNO |
|---|---|
分子量 |
209.26 g/mol |
IUPAC名 |
3-tert-butyl-4-cyclopropyloxy-2-fluoropyridine |
InChI |
InChI=1S/C12H16FNO/c1-12(2,3)10-9(15-8-4-5-8)6-7-14-11(10)13/h6-8H,4-5H2,1-3H3 |
InChIキー |
IEAWJDMZXUGOTQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=CN=C1F)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


